

Initial Preclinical Efficacy of XR11576: A Technical Overview

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Compound of Interest		
Compound Name:	XR11576	
Cat. No.:	B1676668	Get Quote

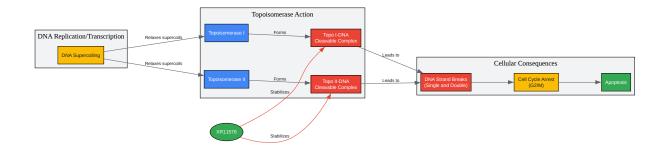
Introduction

XR11576 is a novel phenazine compound that has demonstrated significant promise in preclinical studies as a potent anti-cancer agent. Developed as a dual inhibitor of topoisomerase I and II, XR11576 exhibits broad-spectrum cytotoxic activity against a variety of human and murine tumor cell lines. A key characteristic of this compound is its efficacy in multidrug-resistant (MDR) cancer models, suggesting its potential to overcome common mechanisms of chemotherapy resistance. This technical guide provides a comprehensive summary of the initial preclinical studies on the efficacy of XR11576, detailing its mechanism of action, in vitro and in vivo activities, and pharmacokinetic profile in preclinical models.

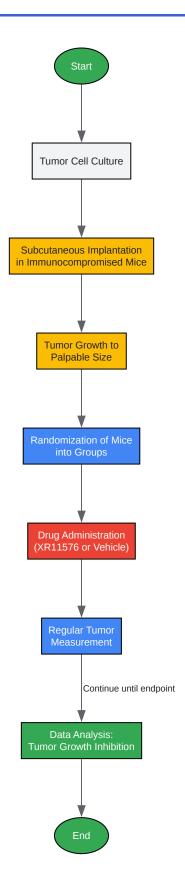
Mechanism of Action: Dual Inhibition of Topoisomerase I and II

XR11576 functions as a topoisomerase poison, stabilizing the covalent enzyme-DNA complexes formed by both topoisomerase I and II. This action leads to the accumulation of single- and double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis. The DNA cleavage patterns induced by XR11576 are distinct from those caused by other topoisomerase inhibitors like camptothecin (a topoisomerase I poison) and etoposide (a topoisomerase II poison).









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